N,N'-Bis(2,4-dinitrophenyl)oxamide
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Overview
Description
N,N'-Bis(2,4-dinitrophenyl)oxamide (BDNO) is a chemical compound that has been widely used in scientific research due to its unique properties. BDNO is a yellow crystalline solid that is soluble in organic solvents such as acetone, ethanol, and chloroform. This compound has been used as a reagent in various chemical reactions, and its mechanism of action has been extensively studied.
Mechanism Of Action
N,N'-Bis(2,4-dinitrophenyl)oxamide reacts with primary amines to form a yellow-colored product. The reaction is based on the formation of a hydrazone intermediate, which is then oxidized to form the final product. The reaction is specific for primary amines and does not react with secondary or tertiary amines. The mechanism of the reaction has been extensively studied, and the reaction conditions have been optimized for various applications.
Biochemical And Physiological Effects
N,N'-Bis(2,4-dinitrophenyl)oxamide has no known biochemical or physiological effects, as it is not used in drug development or clinical applications. However, it has been shown to be toxic to some microorganisms, such as bacteria and fungi, at high concentrations.
Advantages And Limitations For Lab Experiments
N,N'-Bis(2,4-dinitrophenyl)oxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of specificity for primary amines. It has been extensively studied, and the reaction conditions have been optimized for various applications. However, N,N'-Bis(2,4-dinitrophenyl)oxamide has some limitations as well. It is not suitable for use in vivo, as it is toxic to some microorganisms. In addition, it is not useful for the analysis of secondary or tertiary amines.
Future Directions
There are several future directions for research on N,N'-Bis(2,4-dinitrophenyl)oxamide. One area of interest is the development of new applications for this reagent. For example, it could be used in the analysis of other biomolecules, such as nucleic acids or carbohydrates. Another area of interest is the optimization of the reaction conditions for different applications. This could involve the use of different solvents, catalysts, or reaction temperatures. Finally, there is potential for the development of new derivatives of N,N'-Bis(2,4-dinitrophenyl)oxamide with improved properties, such as increased specificity or reduced toxicity.
Synthesis Methods
N,N'-Bis(2,4-dinitrophenyl)oxamide can be synthesized by the reaction of 2,4-dinitrophenylhydrazine with oxalic acid. The reaction takes place in the presence of concentrated sulfuric acid, which acts as a catalyst. The resulting product is purified by recrystallization from ethanol.
Scientific Research Applications
N,N'-Bis(2,4-dinitrophenyl)oxamide has been used as a reagent in various chemical reactions, including the analysis of amino acids, peptides, and proteins. It has been used to determine the concentration of amino acids in biological fluids, such as blood and urine. N,N'-Bis(2,4-dinitrophenyl)oxamide has also been used to study the kinetics of enzyme-catalyzed reactions and to determine the activity of enzymes. In addition, N,N'-Bis(2,4-dinitrophenyl)oxamide has been used as a reagent in the synthesis of other compounds, such as heterocyclic compounds.
properties
CAS RN |
14805-54-0 |
---|---|
Product Name |
N,N'-Bis(2,4-dinitrophenyl)oxamide |
Molecular Formula |
C14H8N6O10 |
Molecular Weight |
420.25 g/mol |
IUPAC Name |
N,N'-bis(2,4-dinitrophenyl)oxamide |
InChI |
InChI=1S/C14H8N6O10/c21-13(15-9-3-1-7(17(23)24)5-11(9)19(27)28)14(22)16-10-4-2-8(18(25)26)6-12(10)20(29)30/h1-6H,(H,15,21)(H,16,22) |
InChI Key |
NRBLVWUJTCZMHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
14805-54-0 |
Origin of Product |
United States |
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